molecular formula C11H7Cl2NO2 B12878188 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one

4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B12878188
M. Wt: 256.08 g/mol
InChI Key: FWLIOHZSWASSAO-BJMVGYQFSA-N
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Description

4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzylidene group substituted with two chlorine atoms at the 3 and 4 positions, linked to an oxazole ring, which is further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound’s structure allows it to bind to specific molecular targets, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity, by disrupting essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorobenzylidene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new materials .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

(4E)-4-[(3,4-dichlorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H7Cl2NO2/c1-6-14-10(11(15)16-6)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3/b10-5+

InChI Key

FWLIOHZSWASSAO-BJMVGYQFSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O1

Origin of Product

United States

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